4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-2-11-5-3-4-8-19(11)13-7-6-10(18)9-12(13)14(15,16)17/h6-7,9,11H,2-5,8,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGFWHGBYYPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
A widely adopted approach involves introducing the 2-ethylpiperidin-1-yl group via NAS on a pre-functionalized 3-(trifluoromethyl)aniline derivative. Key steps include:
- Bromination : 3-Nitrobenzotrifluoride is brominated at the 4-position using reagents like DBDMH (1,3-dibromo-5,5-dimethylhydantoin) in the presence of AIBN (azobisisobutyronitrile) as a radical initiator.
- Coupling : The brominated intermediate reacts with 2-ethylpiperidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF, MeCN) at 50–80°C.
- Reduction : Subsequent hydrogenation or catalytic reduction (e.g., Pd/C, H₂) converts the nitro group to an amine.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | DBDMH, AIBN, CCl₄, 80°C, 12 h | 78% | |
| Coupling | 2-Ethylpiperidine, K₂CO₃, DMF, 70°C, 8 h | 65% | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT, 6 h | 92% |
Buchwald-Hartwig Amination
For higher regiocontrol, palladium-catalyzed cross-coupling is employed:
- Halogenation : 3-(Trifluoromethyl)aniline is protected (e.g., as a nitro derivative) and halogenated at the 4-position.
- Coupling : A Pd/XPhos catalyst system facilitates coupling with 2-ethylpiperidine under inert conditions (110°C, 1,4-dioxane).
Trifluoromethyl Group Introduction
Direct Fluorination
The trifluoromethyl group is often introduced early via:
- Halex Reaction : 4-Chloro-3-nitrobenzotrifluoride reacts with KF in sulfolane at 150°C (85% yield).
- Sandmeyer-Type Fluorination : Diazotization of 4-amino-3-nitrobenzotrifluoride followed by treatment with HF/pyridine.
Reductive Amination Alternative
A one-pot method avoids halogenated intermediates:
- Intermediate Formation : 3-(Trifluoromethyl)-4-nitrobenzaldehyde reacts with 2-ethylpiperidine in MeOH.
- Reduction : NaBH₄ or BH₃·THF reduces the imine and nitro groups sequentially.
Industrial-Scale Considerations
For bulk synthesis, continuous flow systems improve efficiency:
- Bromination-Coupling Integration : Combined steps in a single reactor with inline purification (85% overall yield).
- Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica reduce costs.
Challenges and Optimization
- Regioselectivity : Competing substitutions at the 2- and 4-positions require careful steric control (e.g., bulky ligands in Pd catalysis).
- Purification : Column chromatography (SiO₂, hexane/EtOAc) remains critical for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Trifluoromethyl Position : The meta-substituted trifluoromethyl group in the target compound contrasts with para-substituted analogs like 4-(trifluoromethyl)aniline (pKa = 2.75) and ortho-substituted derivatives (predicted pKa = 1.10). The meta position results in a moderate pKa (~3.49 for 3-(trifluoromethyl)aniline), balancing acidity and solubility .
- Piperidine vs. Piperazine Derivatives: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8, C₁₃H₁₈F₃N₃, MW 273.30): The piperazine ring introduces a second nitrogen, enabling hydrogen bonding and altering basicity. The methyl group on piperazine reduces steric hindrance compared to ethyl .
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|
| Target Compound | ~C₁₄H₁₉F₃N₂ | ~283.3 (est.) | 2-Ethylpiperidin-1-yl, -CF₃ (meta) |
| 4-((4-Methylpiperazin-1-yl)methyl)-3-CF₃-aniline | C₁₃H₁₈F₃N₃ | 273.30 | Piperazine, methyl, -CF₃ (meta) |
| 4-[3,4-Dihydroquinolin-1(2H)-yl]-3-CF₃-aniline | C₁₆H₁₅F₃N₂ | 292.30 | Quinolinyl, -CF₃ (meta) |
The ethylpiperidine group in the target compound increases molecular weight and lipophilicity compared to methylpiperazine analogs, which may enhance tissue distribution but require formulation adjustments for solubility .
Pharmacological Potential
- Piperidine vs. Sulfonyl Derivatives : 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109069-00-3) incorporates a sulfonyl group, enhancing hydrogen-bond acceptor capacity but reducing basicity compared to the ethylpiperidine group in the target compound .
Biological Activity
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl and piperidine functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
- Introduction of the Ethyl Group : Alkylation with ethyl halides under basic conditions.
- Attachment of the Trifluoromethyl Group : Utilization of trifluoromethylating agents like trifluoromethyl iodide.
- Final Assembly : Amination reactions to construct the phenylamine structure.
This compound has a molecular formula of C14H19F3N2 and a molecular weight of 272.31 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 4-(trifluoromethyl)aniline derivatives. For instance, derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 µM for certain diamides . The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane penetration and receptor binding.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example, derivatives have shown IC50 values in the range of 1.4 to 6 µM against various cancer cell lines, including chronic myeloid leukemia (K562) and breast carcinoma (MCF-7) . The mechanisms underlying these effects include inhibition of DNA replication and induction of apoptosis.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to certain receptors, modulating their activity.
- Enzyme Inhibition : Compounds within this class may inhibit enzymes involved in critical cellular processes, contributing to their antiproliferative effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 1.4 - 6 µM |
| 4-(2-Ethyl-1-piperidinyl)-3-methylphenylamine | Structure | Anticancer | >10 µM |
| 3e (diamide derivative) | Structure | Antistaphylococcal | MICs: 0.070 - 8.95 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives for their antibacterial properties against clinical isolates of Staphylococcus aureus and Enterococcus species, demonstrating significant efficacy for specific compounds within this class .
- Cytotoxicity Assessment : In vitro assessments using human monocytic leukemia cell line THP-1 indicated that certain derivatives exhibited cytotoxic effects with IC50 values exceeding 10 µM for inactive compounds while remaining effective against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline, and what key reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step protocols, including palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and nucleophilic substitution to introduce the 2-ethylpiperidine moiety. Key steps include:
- Trifluoromethylation: Use of CF₃ sources like TMSCF₃ under copper(I) catalysis .
- Piperidine Substitution: Alkylation of 3-(trifluoromethyl)aniline with 2-ethylpiperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (C18 reverse-phase) or recrystallization to isolate the final product .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer: Structural validation employs:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3, ethylpiperidine at C4) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₁₄H₁₈F₃N₂) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing pathways during the introduction of the 2-ethylpiperidine moiety?
- Methodological Answer: Competing side reactions (e.g., over-alkylation) are minimized by:
- Temperature Control: Maintaining ≤60°C to reduce thermal decomposition .
- Catalyst Screening: Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance regioselectivity .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the aniline nitrogen .
Q. What strategies resolve contradictions in reported biological activities of structurally similar trifluoromethylaniline derivatives?
- Methodological Answer: Discrepancies arise from substituent positional effects (e.g., para vs. meta trifluoromethyl). Resolution involves:
- Comparative Structure-Activity Relationship (SAR): Synthesizing analogs (e.g., 3-(trifluoromethyl) vs. 4-(trifluoromethyl) anilines) and testing in standardized assays (e.g., tubulin polymerization inhibition) .
- In Vitro Profiling: Parallel screening against isoforms (e.g., α/β-tubulin vs. kinase targets) to clarify selectivity .
Q. What computational approaches predict the binding interactions of this compound with biological targets like tubulin?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site, focusing on hydrophobic contacts with the trifluoromethyl group .
- Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes, highlighting residues critical for binding (e.g., β-tubulin T179) .
- Free Energy Calculations: MM/PBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
Q. How should researchers design SAR studies to evaluate the 2-ethylpiperidine group’s role in target selectivity?
- Methodological Answer:
- Analog Synthesis: Replace 2-ethylpiperidine with morpholine, pyrrolidine, or unsubstituted piperidine to assess steric/electronic effects .
- Biochemical Assays: Measure inhibition of tubulin polymerization (IC₅₀) and compare with cytotoxicity (e.g., MTT assay in HeLa cells) .
- Pharmacokinetic Profiling: Assess logP (HPLC) and metabolic stability (CYP450 assays) to link substituent hydrophobicity to bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
